molecular formula C13H17NO2 B14842858 2-Cyclopropoxy-5-isopropylbenzamide

2-Cyclopropoxy-5-isopropylbenzamide

Cat. No.: B14842858
M. Wt: 219.28 g/mol
InChI Key: OQMRQWQQXKKTST-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-5-isopropylbenzamide is an organic compound with the molecular formula C13H17NO2 It is characterized by a benzamide core substituted with a cyclopropoxy group at the second position and an isopropyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxy-5-isopropylbenzamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the benzamide group, potentially converting it to an amine.

    Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

2-Cyclopropoxy-5-isopropylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-5-isopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy and isopropyl groups may enhance its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to its observed effects .

Comparison with Similar Compounds

Uniqueness: 2-Cyclopropoxy-5-isopropylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropoxy group provides strain and reactivity, while the isopropyl group enhances its hydrophobic interactions.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

2-cyclopropyloxy-5-propan-2-ylbenzamide

InChI

InChI=1S/C13H17NO2/c1-8(2)9-3-6-12(16-10-4-5-10)11(7-9)13(14)15/h3,6-8,10H,4-5H2,1-2H3,(H2,14,15)

InChI Key

OQMRQWQQXKKTST-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC2CC2)C(=O)N

Origin of Product

United States

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